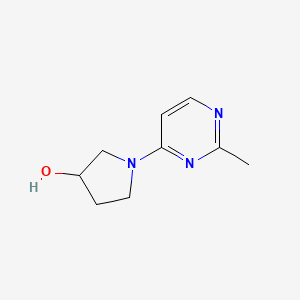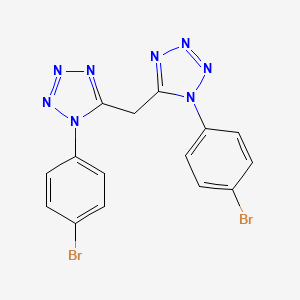
bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane, also known as BTM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a tetrazole-based compound that has been synthesized using different methods, and its mechanism of action has also been studied extensively.
Scientific Research Applications
Photovoltaic Materials
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane (referred to as “BBT”) and its derivatives play a crucial role in designing effective photovoltaic materials. These compounds are important precursors for synthesizing dyes used in solar cells. The addition of an electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of BBTs, which exhibit a stronger electron-withdrawing character and contribute to small bandgap donor-acceptor materials .
Functionalized Poly(imides)
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane can be incorporated into functionalized poly(imides). These polymeric materials combine high thermal and mechanical characteristics with solubility in organic solvents. They find applications in various fields, including optoelectronics, due to their tunable properties .
Porous Molecular Solids
Tetrakis(4-bromophenyl)methane, a derivative of bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane, has been studied in the context of porous molecular solids. These materials exhibit interesting properties, such as fluorescence, and can be used for applications like gas storage and separation .
Coordination Polymers
Bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane derivatives can serve as ligands in coordination polymers (CPs). For example, they can be combined with ammonium molybdate and other ligands to build functional CPs with specific properties .
Antiparasitic and Antimalarial Activity
Although not directly related to bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane, some compounds containing similar structural motifs have shown promising antiparasitic and antimalarial activity. For instance, 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives exhibited significant suppression against Plasmodium berghei-infected mice .
Ionic Polyelectrolyte Frameworks
While not specifically studied for bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane, ionic polyelectrolyte frameworks (i-POPs) have gained attention. These materials, derived from polyelectrolytes, show promise in adsorption, separation, catalysis, sensing, ion conduction, and biomedical applications .
properties
IUPAC Name |
1-(4-bromophenyl)-5-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N8/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)9-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDTPLHHZWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1-(4-bromophenyl)-1H-tetrazol-5-yl)methane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)

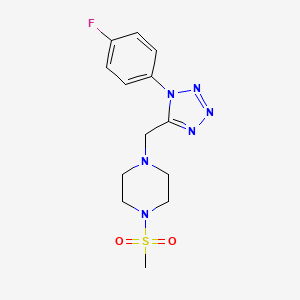
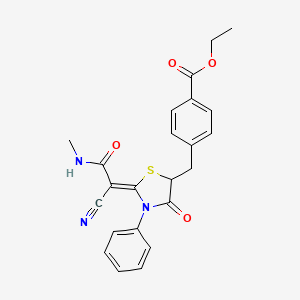
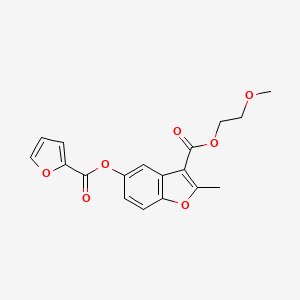
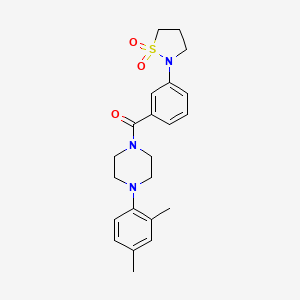
![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)
![8-(Furan-2-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2686978.png)
![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)
![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)
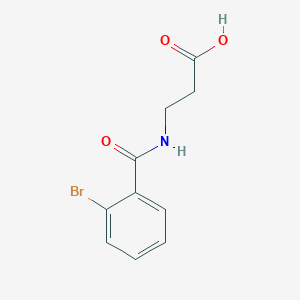
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
